Bromocresol purple
Overview
Description
Synthesis Analysis
The synthesis of bromocresol purple involves multiple steps, starting from methyl iodide leading to various intermediate compounds such as methyl-anisole, metacresol, and eventually bromocresol purple. One study highlights the synthesis of [methyl-14C]-bromocresol green, which shares similarities in the synthetic pathway with bromocresol purple, showcasing the complexity and efficiency of its synthesis (Thourel et al., 1994).
Molecular Structure Analysis
The molecular structure of bromocresol purple enables its function as a pH indicator. Its structure allows for protonation and deprotonation events that result in color changes, indicating the pH of the solution. Studies on the binding of BCP to different proteins, such as serum albumins, and its interaction with various metal ions further elucidate the versatility of its structure in scientific applications (Faizul et al., 2008).
Chemical Reactions and Properties
BCP's reactivity and utility as an indicator are based on its chemical properties. It undergoes color changes in response to pH variations, attributable to its chemical structure that allows for protonation and deprotonation. This property is crucial in its application for measuring pH changes in various scientific studies, such as those involving chloroplast membranes and the energization changes they undergo (Heath & Hind, 1972).
Scientific Research Applications
Application in Food and Feed Technologies
- Field : Food and Feed Technologies
- Summary : BCP is used to evaluate the effectiveness of heating soybeans and their products .
- Methods : The Bromocresol Purple Index (BCPI) method is used to distinguish unheated, under-heated, properly heated, and over-heated samples .
- Results : The BCPI method turned out to be universal, allowing distinguishing unheated (BCPIBSM < 70 mg g 1), under-heated (70 mg g 1 < BCPI BSM < 130 mg g 1), properly heated (BCPI BSM = 130–140 mg g 1), and over-heated samples (BCPI BSM > 140 mg g 1) .
Application in Medical Laboratories
- Field : Medical Laboratories
- Summary : BCP is used in medical laboratories to measure albumin .
- Methods : The use of BCP in this application may provide some advantage over older methods using bromocresol green .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Microbiology
- Field : Microbiology
- Summary : BCP is used for staining dead cells based on their acidity, and for the isolation and assaying of lactic acid bacteria .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Lymphatic System Studies
- Field : Lymphatic System Studies
- Summary : BCP is widely used as a vital stain to trace fluid diffusion in the lymphatic system .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Yeast Cell Studies
- Field : Yeast Cell Studies
- Summary : The dye is suitable to differentiate dead or live yeast cells .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Microbial Culture Media
- Field : Microbiology
- Summary : As a pH indicator, Bromocresol Purple is used in microbial culture media, both broth, and agar .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Isolation of Acid-Producing Bacteria
- Field : Microbiology
- Summary : BCP is used to isolate acid-producing bacteria from sauerkraut juice, and lactic bacteria is scalped by morphology and share, then morphological, physiological and biochemical interactions .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Photographic Processing
- Field : Photographic Processing
- Summary : In photographic processing, BCP can be used as an additive to acid stop baths to indicate that the bath has reached neutral pH and needs to be replaced .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Application in Dermatophyte Detection
- Field : Microbiology
- Summary : Bromocresol purple milk solids glucose agar is used as a medium to distinguish dermatophytes from bacteria and other organisms in cases of ringworm fungus (T. verrucosum) infestation in cattle and other animals .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained in this application are not mentioned in the source .
Safety And Hazards
Future Directions
A study has proposed the application of the Bromocresol Purple Index (BCPI) to evaluate the effectiveness of heating soybeans and their products . This could be a valuable tool for immediate estimation of the state of oxidative stress during the course of disease and treatment, and could aid clinical treatment decisions .
properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUHPWEYMSGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059428 | |
Record name | Bromcresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Bromocresol purple | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1962 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in alcohol, dilute alkalies | |
Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromocresol purple | |
Color/Form |
Minute, slightly yellow crystals | |
CAS RN |
115-40-2 | |
Record name | Bromocresol purple | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromcresol purple | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 115-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromcresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocresol purple | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMCRESOL PURPLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201C22C3EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241.5 °C | |
Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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